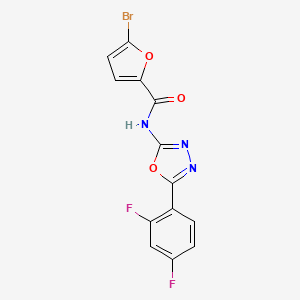

5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF2N3O3/c14-10-4-3-9(21-10)11(20)17-13-19-18-12(22-13)7-2-1-6(15)5-8(7)16/h1-5H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOQDXZTJZOUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NN=C(O2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the oxadiazole derivative with the furan-2-carboxamide moiety under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Substitution: Nucleophiles such as sodium azide, thiols, or amines in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling pathways.

Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s key structural motifs are shared with several analogs, differing primarily in substituents on the oxadiazole or aryl rings. Notable examples include:

Key Trends :

Physicochemical Properties

Comparative data for key parameters:

Biological Activity

5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described by its chemical formula . The presence of the oxadiazole ring and the difluorophenyl group is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known for its ability to modulate enzyme activity and influence signaling pathways related to cell proliferation and apoptosis.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation: It could interact with receptors that regulate apoptosis, thereby promoting cell death in cancerous cells.

- Antioxidant Activity: The structure may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies: In vitro tests showed that this compound exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| U-937 | 1.50 | Enzyme inhibition |

| HeLa | 1.20 | Receptor modulation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits moderate activity against certain bacterial strains and fungi .

Case Studies

-

Study on Anticancer Properties:

A study assessing the effects of various oxadiazole derivatives found that compounds similar to this compound significantly inhibited tumor growth in xenograft models. The study highlighted that these compounds induced apoptosis through caspase activation and increased levels of p53 protein . -

Evaluation of Antimicrobial Effects:

In another case study, a series of oxadiazole derivatives were tested against pathogenic bacteria. The results indicated that modifications in the chemical structure enhanced their antibacterial efficacy, suggesting a potential pathway for developing new antibiotics based on this scaffold .

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted 1,3,4-oxadiazol-2-amine precursors. A validated method for analogous carboxamides uses furoic acid, triethylamine (EtN), and brominated aminophenol derivatives under reflux, followed by recrystallization from acetonitrile (60% yield). Key parameters include stoichiometric ratios (1:1 molar ratio of acid to amine), reaction time (12–24 hours), and temperature (80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures structural integrity .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Employ a multi-technique approach:

- 1H/13C/19F NMR : Resolve substituent effects on aromatic protons (δ 6.5–8.5 ppm for difluorophenyl) and confirm oxadiazole ring formation.

- HRMS : Validate molecular weight (theoretical MW: 382.15 g/mol; observed [M+H]+ at m/z 383.16).

- X-ray crystallography : Determine absolute configuration (applicable to single crystals grown via vapor diffusion using dichloromethane/hexane).

- HPLC-UV : Assess purity (>95% at λ = 254 nm) with a C18 column and acetonitrile/water gradient .

Q. What preliminary biological screening approaches are applicable to evaluate its bioactivity?

Focus on target-specific assays:

- Adenosine A2A receptor binding : Use [3H]ZM241385 radioligand displacement (IC50 determination, 0.1 nM–10 μM range).

- Cytotoxicity profiling : Conduct MTT assays on HEK293 cells (48-hour exposure, 1–100 μM concentrations).

- Solubility screening : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using nephelometry. Positive controls (e.g., CGS21680 for A2A) and triplicate replicates minimize variability .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Implement a factorial design with three variables:

- Furan substitution : Replace bromine with Cl/I/CF.

- Oxadiazole aryl group : Vary fluorine positions (e.g., 3,4-difluoro vs. 2,5-difluoro).

- Carboxamide linker : Test methylene or sulfonamide spacers. Synthesize 15–20 analogues and evaluate in standardized A2A binding assays. Use multivariate regression to correlate bioactivity with computed parameters (Hammett σ, logP, polar surface area). A ≥10-fold potency shift indicates critical SAR nodes .

Q. What methodological strategies address low reproducibility in biological assay results?

Adopt interlaboratory validation protocols :

- Cell culture standardization : Use identical serum lots and passage numbers (e.g., HEK293 cells ≤ passage 20).

- Internal controls : Spike samples with deuterated analogs for LC-MS quantification.

- Blind testing : Evaluate three synthetic batches independently. Statistical tools like Grubbs’ test (α = 0.05) identify outliers. Replicate discordant results using alternative assays (e.g., cAMP accumulation vs. radioligand binding) .

Q. How to assess environmental stability and degradation pathways of this compound?

Follow OECD guidelines :

- Biodegradation (OECD 301B) : Incubate with activated sludge (28 days, 22°C), monitor depletion via LC-MS/MS.

- Photolysis : Expose to simulated sunlight (300–800 nm, 765 W/m²) in aqueous matrices. Quantify degradation products (e.g., defluorinated derivatives) using HRMS/MS.

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (48-hour EC50) on major transformation products. A ≥50% degradation threshold in 7 days suggests moderate environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.